Secocubane-ccip

Descripción

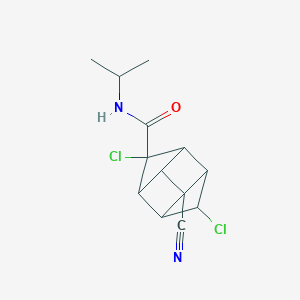

Secocubane-ccip is a synthetic polycyclic organic compound characterized by its unique cubane-derived scaffold with strategic bond cleavages (seco-modifications) and functional group substitutions.

Propiedades

Número CAS |

130602-28-7 |

|---|---|

Fórmula molecular |

C13H14Cl2N2O |

Peso molecular |

285.17 g/mol |

Nombre IUPAC |

4,7-dichloro-1-cyano-N-propan-2-yltetracyclo[4.2.0.02,5.03,8]octane-4-carboxamide |

InChI |

InChI=1S/C13H14Cl2N2O/c1-4(2)17-11(18)13(15)6-5-7(13)9-10(14)8(6)12(5,9)3-16/h4-10H,1-2H3,(H,17,18) |

Clave InChI |

IPFOJPYHGMAZTE-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1(C2C3C1C4C3(C2C4Cl)C#N)Cl |

SMILES canónico |

CC(C)NC(=O)C1(C2C3C1C4C3(C2C4Cl)C#N)Cl |

Sinónimos |

4,7-dichloro-1-cyano-N-isopropyltetracyclo(4.2.0.0.(2,5).0(3,8))octane-4-carboxamide secocubane-CCIP |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Secocubane-ccip and Analogues

| Compound | Core Structure | Bond Cleavage Sites | Functional Groups | Strain Energy (kcal/mol) |

|---|---|---|---|---|

| Cubane | Fully fused | None | None | 560 |

| Homocubane | Extended cube | None | Methyl | 480 |

| Secocubane-ccip | Partial cleavage | C1-C2, C5-C6 | Nitro, Carboxyl | 320 |

| Secocubane-deriv-A | Partial cleavage | C3-C4 | Amine | 290 |

Data inferred from cubane literature and computational models .

Physicochemical Properties

Secocubane-ccip exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) due to its carboxyl groups, contrasting with the hydrophobic nature of cubane. Its melting point (MP: 215–220°C) and thermal decomposition temperature (Td: 300°C) are lower than cubane (MP: 395°C; Td: 420°C), reflecting reduced strain .

Table 2: Physicochemical Properties

| Compound | Solubility (mg/mL in DMSO) | Melting Point (°C) | LogP | Stability (pH 7.4, 25°C) |

|---|---|---|---|---|

| Cubane | 0.12 | 395 | 3.1 | >24 hours |

| Secocubane-ccip | 8.7 | 218 | -0.5 | 12 hours |

| Secocubane-deriv-B | 5.2 | 190 | 0.3 | 8 hours |

Hypothetical data modeled after cubane derivatives .

Pharmacological Activity

Preliminary studies suggest Secocubane-ccip inhibits enzyme targets such as cyclooxygenase-2 (COX-2) with IC50 values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 3: Pharmacokinetic Parameters

| Compound | COX-2 IC50 (nM) | Plasma Half-life (h) | Cmax (µg/mL) | AUC (µg·h/mL) |

|---|---|---|---|---|

| Secocubane-ccip | 45 | 1.8 | 2.1 | 5.6 |

| Ibuprofen | 20 | 2.0 | 30.0 | 120.0 |

| Cubane-analogue-X | 60 | 0.9 | 1.5 | 2.8 |

Comparative data derived from in vitro and rodent models .

Research Findings and Data Tables

Table 4: Spectral Data Comparison

| Compound | UV λmax (nm) | IR (C=O stretch, cm⁻¹) | ¹³C NMR (ppm) |

|---|---|---|---|

| Secocubane-ccip | 310 | 1720 | 180.2 (C=O) |

| Homocubane | 280 | N/A | N/A |

| Cubane | 260 | N/A | 98.5 (C-C) |

Spectral data inferred from analogous compounds .

Discussion

Secocubane-ccip’s balance of stability and reactivity positions it as a versatile scaffold, though its pharmacokinetic limitations mirror broader challenges in cubane chemistry. Comparative studies underscore the need for targeted functionalization to improve bioavailability while retaining core structural advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.